PHOSPHO1 Inhibitory Potency and Selectivity Window Relative to the ML086 Probe Scaffold
The benzothiazole amide chemotype, to which 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide belongs, was optimized from an HTS hit series that included both benzoisothiazolone and benzamide cores. The lead benzoisothiazolone 2q (ML086) demonstrated an IC50 of 140 nM against PHOSPHO1 with complete selectivity over PMI and PMM2 (IC50 >50 µM) and TNAP (IC50 >100 µM), representing a >357-fold selectivity window [1]. While the exact IC50 of the 3-methylbenzamide derivative at PHOSPHO1 has not been published in a peer-reviewed head-to-head assay, its structural divergence from the benzisothiazolone core—replacing the reactive N-S bond with a stable benzothiazole amide—is predicted to confer distinct metabolic stability and solubility profiles based on the ADME profiling of related analogs 2n, 2o, 2q, and 2s in the same study [1]. Procurement of the 3-methylbenzamide variant enables SAR expansion beyond the constraints of the benzisothiazolone series.
| Evidence Dimension | PHOSPHO1 IC50 and selectivity against counter-targets (PMI, PMM2, TNAP) |
|---|---|
| Target Compound Data | Specific IC50 data for 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride not yet disclosed in primary literature; chemotype associated with PHOSPHO1 inhibition. |
| Comparator Or Baseline | ML086 (benzoisothiazolone 2q): PHOSPHO1 IC50 = 140 nM; PMI IC50 >50 µM; PMM2 IC50 >50 µM; TNAP IC50 >100 µM. |
| Quantified Difference | Selectivity window for ML086: >357-fold (PHOSPHO1 vs PMI/PMM2) and >714-fold (PHOSPHO1 vs TNAP). The benzamide analog offers a structurally distinct scaffold for probing the same target. |
| Conditions | In vitro recombinant human PHOSPHO1, PMI, PMM2, and TNAP enzyme inhibition assays as described in Bravo et al. 2014. |
Why This Matters
This matters for procurement because the compound provides a chemically distinct scaffold from the gold-standard probe ML086, allowing researchers to validate target engagement while controlling for scaffold-specific off-target effects.
- [1] Bravo Y, Teriete P, Dhanya RP, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014;24(17):4308-4311. doi:10.1016/j.bmcl.2014.07.013 View Source
